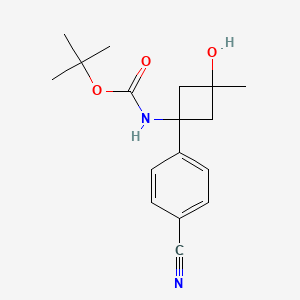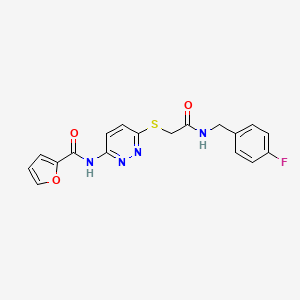
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and a furan ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the amide group could be introduced via a reaction with an amine and a carboxylic acid or its derivative. The thioether group could be formed through a nucleophilic substitution reaction involving a suitable sulfur nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thioether group could undergo oxidation to form a sulfoxide or a sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility in water could be enhanced by the presence of the polar amide group. Its melting and boiling points would depend on factors such as the strength of intermolecular forces .Scientific Research Applications
Organic Synthesis and Chemical Properties
Facile Synthesis of Novel Compounds : A study presents the synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which are derived from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate. This process involves regiospecific conversion, oxidation, and intramolecular cyclization steps to form the fused pyridazinone skeleton, followed by hydrolysis and other transformations leading to urethane and aminopyridazinone derivatives (Koza et al., 2013).
Antiviral Research
Inhibitors of Lethal H5N1 Influenza A Viruses : Research on furan-carboxamide derivatives has identified them as novel inhibitors of the H5N1 virus. Systematic structure–activity relationship studies highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity, revealing the potential of these compounds in treating lethal influenza A virus infections (Yongshi et al., 2017).
Chemosensor Development
Fluorescent Chemosensor for Dual Channel Detection : A phenoxazine-based fluorescent chemosensor was developed for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrated significant potential in bio-imaging applications for live cells and zebrafish, showcasing the versatile applications of furan-carboxamide compounds in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Antimicrobial Activity
Synthesis and Evaluation of Antimicrobial Activities : Studies on the synthesis of novel pyrimidine and fused pyrimidine derivatives from isonicotinic acid hydrazide have explored their antimicrobial activities. Although some compounds did not show significant antiviral activity against the H5N1 virus, this research contributes to the broader understanding of the antimicrobial potential of pyrimidine derivatives, which can inform future drug discovery efforts (Mahmoud et al., 2011).
Future Directions
properties
IUPAC Name |
N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANFUZYHKUQGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

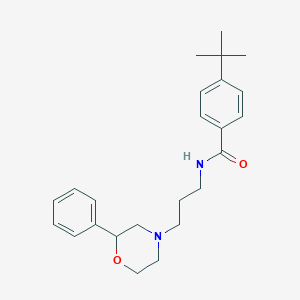
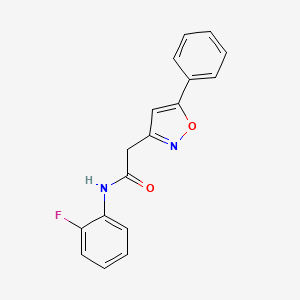
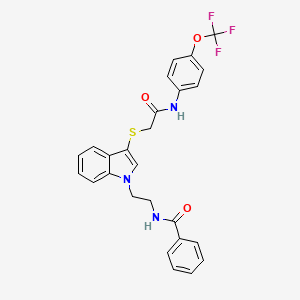
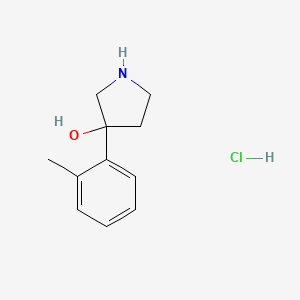
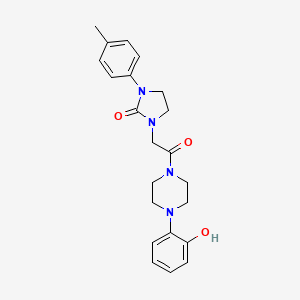
![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)
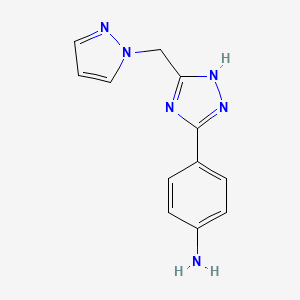
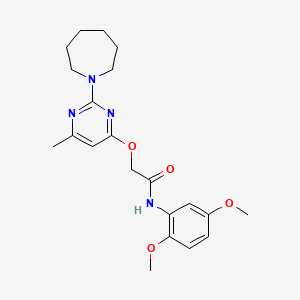

![2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethanol](/img/structure/B2615635.png)

